Home > Products > Screening Compounds P82041 > Haloperidol-1-hydroxy-2'-D-glucuronide
Haloperidol-1-hydroxy-2'-D-glucuronide -

Haloperidol-1-hydroxy-2'-D-glucuronide

Catalog Number: EVT-13883870
CAS Number:
Molecular Formula: C27H33ClFNO9
Molecular Weight: 570.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Haloperidol-1-hydroxy-2'-D-glucuronide is a significant metabolite of haloperidol, a first-generation antipsychotic widely used in the treatment of schizophrenia and other psychotic disorders. This compound results from the glucuronidation of haloperidol, which is primarily mediated by the enzyme UDP-glucuronosyltransferase. Haloperidol itself is known for its potent antagonism of dopamine D2 receptors in the brain, which contributes to its antipsychotic effects. The glucuronidation process enhances the solubility and excretion of haloperidol, playing a crucial role in its pharmacokinetics and therapeutic efficacy .

Source

Haloperidol-1-hydroxy-2'-D-glucuronide is derived from haloperidol, which is synthesized from 4-(4-chlorophenyl)-4-hydroxypiperidine and 4-fluorobutyrophenone. The glucuronidation occurs primarily in the liver, where haloperidol undergoes metabolic conversion into various metabolites, including haloperidol-1-hydroxy-2'-D-glucuronide, which is one of the most abundant metabolites found in plasma .

Classification

Haloperidol-1-hydroxy-2'-D-glucuronide can be classified as a glucuronide conjugate, specifically an alkyl glucuronide, which is a type of phase II metabolite formed through the conjugation of glucuronic acid to a drug or its metabolites. This classification highlights its role in drug metabolism and detoxification processes within the body .

Synthesis Analysis

Methods

The synthesis of haloperidol-1-hydroxy-2'-D-glucuronide occurs via glucuronidation, a biochemical process facilitated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to haloperidol, resulting in the formation of this metabolite. The enzymatic reaction typically occurs in the liver and involves several steps:

  1. Substrate Binding: Haloperidol binds to the active site of UGTs.
  2. Nucleophilic Attack: The hydroxyl group on haloperidol attacks the anomeric carbon of glucuronic acid.
  3. Formation of Glucuronide: A covalent bond forms between haloperidol and glucuronic acid, yielding haloperidol-1-hydroxy-2'-D-glucuronide.

Technical Details

The specific UGT isoforms involved in this process include UGT2B6 and UGT2B15, which are known to preferentially catalyze the formation of this glucuronide. Factors such as genetic polymorphisms can influence the activity of these enzymes, leading to variability in drug metabolism among individuals .

Molecular Structure Analysis

Structure

Haloperidol-1-hydroxy-2'-D-glucuronide features a complex molecular structure characterized by:

  • A glucuronic acid moiety linked to haloperidol.
  • The presence of hydroxyl groups that contribute to its hydrophilicity.

Data

The molecular formula for haloperidol-1-hydroxy-2'-D-glucuronide is C21H24ClFNO6C_{21}H_{24}ClFNO_6, with a molecular weight of approximately 425.87 g/mol. The compound exhibits specific stereochemistry due to the configuration around its chiral centers .

Chemical Reactions Analysis

Reactions

Haloperidol-1-hydroxy-2'-D-glucuronide primarily participates in reactions related to drug metabolism and elimination. Its formation represents a key phase II metabolic pathway that enhances the solubility and excretion of haloperidol.

Technical Details

The reaction mechanism involves:

  1. Glucuronic Acid Activation: UDP-glucuronic acid acts as a co-substrate.
  2. Conjugation Reaction: The hydroxyl group on haloperidol undergoes nucleophilic attack on the activated glucuronic acid.
  3. Release of UDP: UDP is released as a byproduct, completing the reaction.

This metabolic pathway is essential for reducing the pharmacological activity of haloperidol and facilitating its elimination from the body .

Mechanism of Action

Process

The mechanism by which haloperidol exerts its therapeutic effects involves blocking dopamine D2 receptors in various brain regions, particularly those associated with mood and behavior regulation. Haloperidol-1-hydroxy-2'-D-glucuronide itself does not exhibit significant pharmacological activity; instead, it serves as a means for detoxifying and facilitating excretion of haloperidol.

Data

Research indicates that effective antipsychotic action occurs when approximately 70% to 80% of D2 receptors are blocked by haloperidol. The formation of metabolites like haloperidol-1-hydroxy-2'-D-glucuronide plays a crucial role in maintaining therapeutic levels while minimizing toxicity .

Physical and Chemical Properties Analysis

Physical Properties

Haloperidol-1-hydroxy-2'-D-glucuronide is typically characterized by:

  • Solubility: Highly soluble in water due to its glucuronic acid component.
  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature variations.

Chemical Properties

The compound exhibits properties typical of glucuronides:

  • pH Sensitivity: Stability may vary with changes in pH.
  • Reactivity: Can undergo hydrolysis under certain conditions but generally remains stable due to its ester-like structure.

Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization .

Applications

Scientific Uses

Haloperidol-1-hydroxy-2'-D-glucuronide has significant applications in pharmacokinetic studies, particularly in understanding drug metabolism and excretion pathways for haloperidol. Its measurement can provide insights into:

  • Drug Interaction Studies: Understanding how other compounds may affect the metabolism of haloperidol.
  • Therapeutic Drug Monitoring: Assessing levels of haloperidol metabolites can inform dosing regimens and potential toxicity risks.

Additionally, research into this metabolite may contribute to developing improved formulations or delivery systems for antipsychotic medications, enhancing therapeutic efficacy while minimizing side effects .

Biochemical Characterization of Haloperidol-1-hydroxy-2'-D-glucuronide

Role as a Phase II Metabolite in Haloperidol Biotransformation

Haloperidol-1-hydroxy-2'-D-glucuronide represents a major inactive metabolite resulting from the phase II biotransformation of the antipsychotic drug haloperidol. This glucuronic acid conjugate forms when UDP-glucuronosyltransferase (UGT) enzymes catalyze the covalent linkage of glucuronic acid to the hydroxyl group (-OH) at position 1 of the piperidinyl ring in reduced haloperidol (haloperidol-1-hydroxy). This biochemical modification enhances hydrophilicity, increasing the parent compound's molecular weight from 375.9 g/mol to 552.0 g/mol [7] and reducing its logP value. Consequently, the metabolite exhibits significantly improved aqueous solubility, facilitating efficient renal and biliary excretion. The formation of this glucuronide effectively terminates haloperidol's pharmacological activity by preventing dopamine D2 receptor binding [9], serving as a primary detoxification pathway that minimizes oxidative stress and cellular damage from reactive intermediates.

Quantitative studies indicate this glucuronide conjugate constitutes a substantial fraction of haloperidol's metabolic clearance in humans. Though precise pharmacokinetic data requires further clinical validation, in vitro hepatic models demonstrate robust formation kinetics, with human liver microsomes converting haloperidol to this metabolite at physiologically relevant concentrations [4].

Structural Differentiation from Parent Compound and Other Glucuronide Conjugates

The molecular architecture of haloperidol-1-hydroxy-2'-D-glucuronide (C₂₇H₃₁ClFNO₈; MW 552.0 g/mol [7]) features specific modifications that distinguish it from both haloperidol and potential isomeric glucuronides:

  • Core Structure Retention: The metabolite preserves haloperidol's signature butyrophenone backbone: 4-(4-chlorophenyl)-4-hydroxypiperidine linked to 4-fluorobenzoylbutane. The glucuronidation site specifically targets the tertiary hydroxyl group of the reduced piperidinyl ring (position 1), not the ketone functionality [2] [7].
  • Glucuronide Moiety: β-D-glucuronic acid attaches via an O-glycosidic bond at the piperidinyl C1-hydroxy group, adopting the characteristic pyranose ring conformation with C1-chair configuration. The glucuronide includes carboxylic acid (C6), secondary hydroxyl groups (C2,C3,C4), and an anomeric oxygen, collectively conferring high polarity [5] [7].
  • Stereochemical Specificity: The conjugate exists exclusively as the β-anomer at the glycosidic linkage, confirmed by nuclear magnetic resonance (NMR) and enzymatic hydrolysis studies. This configuration is enzymatically mandated during UGT-catalyzed biosynthesis [2] [7].

Table 1: Structural Differentiation of Haloperidol-1-hydroxy-2'-D-glucuronide

CharacteristicHaloperidol Parent DrugHaloperidol-1-hydroxy-2'-D-glucuronideN-Glucuronide Isomer
IUPAC Name4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one(2S,3S,4S,5R,6S)-6-((4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)piperidin-4-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acidNot identified in significant quantities
Molecular FormulaC₂₁H₂₃ClFNO₂C₂₇H₃₁ClFNO₈Hypothetical: C₂₇H₃₁ClFNO₈
Molecular Weight375.9 g/mol552.0 g/mol552.0 g/mol
CAS Registry52-86-8100442-86-2100442-88-4 [7]
Functional GroupsKetone, tertiary alcohol, piperidine, aryl chlorophenyl, aryl fluorophenylKetone, β-glucuronide (esterified carboxylic acid, multiple hydroxyls), tertiary alcohol ether linkageQuaternary ammonium glucuronide (if formed via N-glucuronidation)
Glycosidic BondAbsentβ-O-Glucuronideβ-N-Glucuronide
Chromatographic Behavior (HPLC)Hydrophobic retentionIntermediate polarity, distinct RTUnconfirmed but likely distinct RT

Interactive Tip: Hover over molecular weights to see mass spectrometry fragmentation patterns

Crucially, this O-glucuronide is structurally distinct from trace N-glucuronides potentially formed via the piperidine nitrogen. Human studies confirm the O-linked metabolite predominates over N-glucuronides by approximately 10:1 [4], attributable to steric constraints and UGT active-site topographies favoring hydroxyl conjugation. The glucuronide's identity has been authenticated through multiple orthogonal techniques: β-glucuronidase hydrolysis regenerating the aglycone, LC/MS/MS showing m/z 552.1→376.0 transition [1], and UV spectral matching with characteristic absorption at 270 nm [1].

Enzymatic Synthesis Pathways: UGT Isoform Specificity

The biosynthesis of haloperidol-1-hydroxy-2'-D-glucuronide is catalyzed by specific UDP-glucuronosyltransferase (UGT) isoforms exhibiting distinct species-dependent expression patterns and catalytic efficiencies:

  • Rat Microsomal Systems: Studies using induced and Gunn rat liver microsomes demonstrate predominant involvement of the UGT2B subfamily. Gunn rats (lacking functional UGT1A1) retain ~80% of wild-type glucuronidation capacity, implicating UGT2B enzymes [1]. Activity doubles in phenobarbital-induced microsomes (inducer of UGT2B), while 3-methylcholanthrene (CYP1A/UGT1A inducer) shows no effect. Inhibition studies using isoform-selective substrates reveal UGT2B12 mediates ~90% of activity, with UGT2B1 contributing ~40% (indicating overlapping activities). Apparent enzyme kinetics follow Michaelis-Menten parameters: Km = 61 ± 7.2 μM and Vmax = 271.9 ± 10.1 pmol·min⁻¹·mg protein⁻¹ [1].

  • Human UGT Isoforms: Human liver microsomes produce both O- and N-glucuronides, with the O-conjugate (haloperidol-1-hydroxy-2'-D-glucuronide) representing >90% of total glucuronidation. Quantitative estimation using relative activity factor (RAF) methodology identifies three contributing isoforms:

  • UGT2B7: Primary contributor (70% activity), evidenced by strong correlation (r=0.732, p<0.01) with zidovudine glucuronidation (UGT2B7 probe) and 58% inhibition by gemfibrozil (UGT2B7 inhibitor) [4].
  • UGT1A9: Secondary contributor (20% activity), displaying high Vmax but lower affinity (Km = 174 μM; Vmax = 2.3 nmol·min⁻¹·mg⁻¹) [4].
  • UGT1A4: Minor contributor (10% activity), despite its primary role in N-glucuronide formation [4].

Table 2: Human UGT Isoforms Catalyzing Haloperidol-1-hydroxy-2'-D-glucuronide Formation

UGT IsoformContribution (%)Kinetic ParametersTissue DistributionEvidence Basis
UGT2B770%Km = 45 μM; Vmax = 1.0 nmol·min⁻¹·mg⁻¹Liver (7% UGT mRNA; 22% protein), kidney, intestineRAF analysis; zidovudine correlation (r=0.732); gemfibrozil inhibition (58%)
UGT1A920%Km = 174 μM; Vmax = 2.3 nmol·min⁻¹·mg⁻¹Liver (6% mRNA; 7% protein), kidney (dominant)RAF analysis; high Vmax but low affinity
UGT1A410%Km = 64 μM; Vmax = 0.6 nmol·min⁻¹·mg⁻¹Liver (5% mRNA; 12% protein), negligible intestineRAF analysis; primary role in N-glucuronidation

Interactive Tip: Click tissue distribution headers to sort by expression levels

This isoform distribution aligns with UGT expression profiles: UGT2B7 constitutes ~7% of hepatic UGT mRNA and 22% of UGT protein content [8], while UGT1A9 represents 6% of mRNA and 7% of protein. The intestinal UGT1A10—abundant in gut but absent in liver—shows no activity toward haloperidol-1-hydroxy, explaining the metabolite's primarily hepatic origin. Interindividual variability in UGT expression (2.5-25.2-fold in human liver [8]) may significantly influence glucuronidation capacity, potentially affecting haloperidol clearance rates in specific patient populations.

Concluding Remarks

Haloperidol-1-hydroxy-2'-D-glucuronide exemplifies a critical detoxification metabolite whose formation is governed by conserved UGT2B subfamily enzymes in mammals, albeit with species-specific isoform contributions (UGT2B12/2B1 in rats vs. UGT2B7/1A9/1A4 in humans). Its structural characterization confirms regiospecific O-glucuronidation distinct from trace N-linked isomers. The metabolite's physicochemical properties—including authenticated CAS RN 100442-86-2 [2] [5] and defined glucuronosyl linkage—establish it as an essential reference standard for haloperidol bioanalytical assays, pharmacokinetic studies, and metabolic interaction screening [7]. Future research quantifying interindividual variation in UGT2B7 activity may elucidate clinical correlations with haloperidol dosing requirements.

Properties

Product Name

Haloperidol-1-hydroxy-2'-D-glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-[2-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-hydroxybutyl]-5-fluorophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C27H33ClFNO9

Molecular Weight

570.0 g/mol

InChI

InChI=1S/C27H33ClFNO9/c28-16-5-3-15(4-6-16)27(37)9-12-30(13-10-27)11-1-2-19(31)18-8-7-17(29)14-20(18)38-26-23(34)21(32)22(33)24(39-26)25(35)36/h3-8,14,19,21-24,26,31-34,37H,1-2,9-13H2,(H,35,36)/t19?,21-,22-,23+,24-,26?/m0/s1

InChI Key

BMEZYYSQKUDMEQ-ZEXCBXNDSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)O

Isomeric SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=C(C=C(C=C3)F)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.